1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine
Overview
Description
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a synthetic lysophosphatidylethanolamine, a type of phospholipid. It is characterized by the presence of a tetradecanoyl (myristoyl) group attached to the glycerol backbone, with a phosphoethanolamine head group. This compound is commonly used in lipidomic profiling and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with tetradecanoic acid, followed by the phosphorylation of the resulting compound with phosphoethanolamine. The reaction typically involves the use of catalysts and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves large-scale esterification and phosphorylation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce high-quality phospholipids .
Chemical Reactions Analysis
Types of Reactions
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized phospholipids.
Reduction: Reduction reactions can modify the fatty acid chains, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pH, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include oxidized phospholipids, reduced derivatives, and substituted phospholipids with altered biological activities. These products are often used in further research to study their effects on biological systems .
Scientific Research Applications
1-myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine has a wide range of scientific research applications:
Chemistry: Used in lipidomic profiling to study lipid composition and metabolism.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential therapeutic effects in metabolic diseases and cancer.
Industry: Utilized in the development of liposomal drug delivery systems and other pharmaceutical formulations.
Mechanism of Action
The mechanism of action of 1-tetradecanoyl-sn-glycero-3-phosphoethanolamine involves its incorporation into cell membranes, where it can influence membrane fluidity and signaling pathways. The compound interacts with various molecular targets, including enzymes and receptors, to modulate cellular processes. These interactions can lead to changes in intracellular calcium levels and other signaling events .
Comparison with Similar Compounds
Similar Compounds
1-Myristoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine: Similar in structure but with a hydroxyl group at the second position.
1-Stearoyl-sn-glycero-3-phosphocholine: Contains a stearoyl group instead of a tetradecanoyl group.
1,2-Dimyristoyl-sn-glycero-3-phosphocholine: Has two myristoyl groups attached to the glycerol backbone.
Uniqueness
This compound is unique due to its specific fatty acid composition and head group, which confer distinct biological activities and applications. Its ability to modulate membrane properties and signaling pathways makes it a valuable tool in various research fields .
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(22)25-16-18(21)17-27-28(23,24)26-15-14-20/h18,21H,2-17,20H2,1H3,(H,23,24)/t18-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXHXZNGZBHSMJ-GOSISDBHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO7P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | LysoPE(14:0/0:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0011500 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.